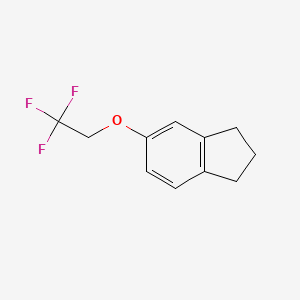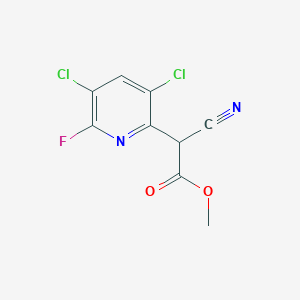
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is a versatile chemical compound known for its unique structure and wide range of applications in scientific research. Its molecular formula is C10H8ClF2, and it features a cyclopropene ring substituted with chlorine and fluorine atoms, as well as a toluene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through various methods, including the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes in the presence of a dirhodium catalyst.
Introduction of Chlorine and Fluorine:
Attachment of the Toluene Moiety: The final step involves the coupling of the cyclopropene ring with a toluene derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Halogenating Agents: For halogenation reactions, reagents like chlorine gas or fluorine gas are commonly used.
Catalysts: Palladium catalysts are frequently employed in cross-coupling reactions.
Oxidizing and Reducing Agents: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials and chemicals, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (3,3-difluoro-1-cyclopropen-1-yl)-: This compound shares a similar cyclopropene ring structure but lacks the toluene moiety.
2-Chloro-3,3-difluoropentane: Another related compound with a similar halogenated cyclopropane structure.
Uniqueness
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is unique due to the presence of both chlorine and fluorine atoms on the cyclopropene ring, as well as the toluene moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for a wide range of applications.
Propriétés
IUPAC Name |
1-(2-chloro-3,3-difluorocyclopropen-1-yl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2/c1-6-4-2-3-5-7(6)8-9(11)10(8,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDNUJJIIZGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C2(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)
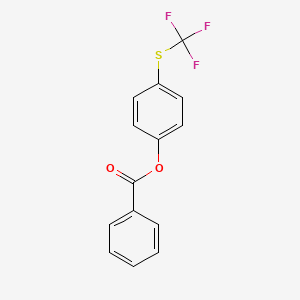

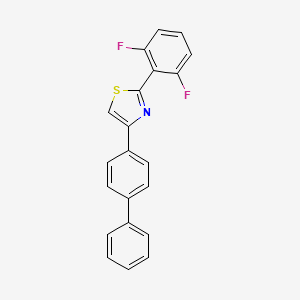
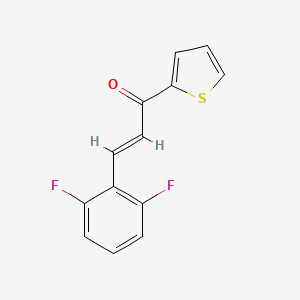
![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6311960.png)

